2-Methyl-3-furanthiol - 28588-74-1

2-Methyl-3-furanthiol

Catalog Number: EVT-296480
CAS Number: 28588-74-1
Molecular Formula: C5H6OS
Molecular Weight: 114.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2-Methyl-3-furanthiol (MFT) is a volatile sulfur-containing compound with a potent, characteristic meaty aroma. [] It is naturally found in various cooked meat products [, , ], as well as in some fruits, vegetables, and fermented products. [, , , ] Its presence in food is often attributed to the Maillard reaction, a complex series of chemical reactions between sugars and amino acids that occurs during cooking. [, ] MFT is also known for its potent aroma, possessing a low odor threshold, making it detectable even in minute quantities. [, , , ]

  • Food chemistry: MFT is extensively studied as a flavor compound, contributing to the characteristic aroma of cooked meat and other foods. [, , , , ]
  • Analytical chemistry: Due to its low odor threshold and potent aroma, MFT is used as a marker compound for analyzing the aroma profile of various foods and beverages. [, , , , ]
  • Chemical synthesis: MFT can be synthesized through various methods, serving as a model compound in organic synthesis research. [, , ]
Synthesis Analysis
  • Maillard Reaction: Heating a mixture of cysteine and ribose in a buffered solution can produce MFT. [, , , ] Variables like pH, temperature, and time significantly influence the yield of MFT. [, , ]
  • Enzymatic Hydrolysis: Lipase from Candida rugosa can hydrolyze S-3-(2-methylfuryl) thioacetate to produce MFT. [] This method allows for controlled generation of MFT in different solvent systems, including aqueous and organic media. []
  • Chemical Synthesis: MFT can also be synthesized through a multi-step chemical process, as illustrated by the identification of a byproduct, 4-(5-methyl-2-furylthio)-5-methyltetrahydrofuran-2-thione, in its industrial production. []
Mechanism of Action

Although the provided papers do not delve into the specific mechanisms of action, MFT's aroma impact can be attributed to its volatility and interaction with olfactory receptors. Its potent "meaty" aroma is believed to arise from the thiol group, which is common to many potent sulfur-containing odorants. [, , ]

Physical and Chemical Properties Analysis
  • Aroma: MFT possesses a potent "meaty" aroma, contributing significantly to the characteristic aroma of cooked meat. [, , , ]
  • Volatility: As a volatile compound, MFT easily evaporates at room temperature, contributing to its presence in the headspace of foods. [, ]
  • Solubility: MFT exhibits solubility in various solvents, including water, diethyl ether, dichloromethane, and pentane. []
  • Stability: MFT is relatively unstable and prone to oxidation, especially in the presence of oxygen. [, , , ] Its stability is influenced by the surrounding solvent, temperature, and the presence of other reactive compounds. [, ]
Applications
  • Flavoring Agent: MFT is a potent meat flavoring agent, enhancing the sensory experience of various foods. [, ] Its use in flavoring compositions is exemplified by a patent describing the synergistic effect of MFT with 4-terpinenol propionate in creating a roast beef aroma and flavor. []
  • Aroma Marker: Due to its potent aroma and low odor threshold, MFT serves as a valuable marker for analyzing the aroma profiles of foods and beverages. [, , , , ] For example, MFT has been identified as a key aroma compound in Iberian ham [], Bordeaux red wine [], pan-roasted white sesame seeds [], fermented soy sauce [], and cashew apple nectar. [] Its presence and concentration provide insights into the quality, freshness, and processing conditions of these products. [, ]
  • Indicator of Freshness: In roasted peanuts, the concentration of MFT significantly decreases during storage, indicating its potential use as a freshness marker for this product. []
  • Differentiation of Food Products: MFT can be used to differentiate between various types of Chinese Baijiu, a distilled alcoholic beverage. [] Its varying concentrations contribute to the distinct aroma profiles of light, strong, and soy sauce aroma types of Baijiu. []

Properties

CAS Number

28588-74-1

Product Name

2-Methyl-3-furanthiol

IUPAC Name

2-methylfuran-3-thiol

Molecular Formula

C5H6OS

Molecular Weight

114.17 g/mol

InChI

InChI=1S/C5H6OS/c1-4-5(7)2-3-6-4/h2-3,7H,1H3

InChI Key

RUYNUXHHUVUINQ-UHFFFAOYSA-N

SMILES

CC1=C(C=CO1)S

Solubility

Insoluble in water,soluble in organic solvents,oils
Miscible at room temperature (in ethanol)

Synonyms

2-Methyl-3-furylthiol; 2-Methyl-3-mercaptofuran; Oxycyclothione 030;

Canonical SMILES

CC1=C(C=CO1)S

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